Cas no 98858-10-7 (N-Methyl-1H-imidazo4,5-cpyridin-4-amine)

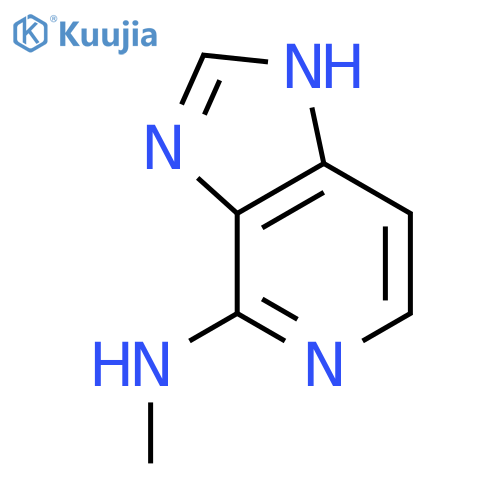

98858-10-7 structure

商品名:N-Methyl-1H-imidazo4,5-cpyridin-4-amine

N-Methyl-1H-imidazo4,5-cpyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 3H-Imidazo[4,5-c]pyridin-4-amine,N-methyl-

- 1H-Imidazo[4,5-c]pyridin-4-amine,N-methyl-(9CI)

- CHEMBL33315

- 1H-Imidazo[4,5-c]pyridin-4-amine, N-methyl-

- DS-18838

- N-METHYL-1H-IMIDAZO[4,5-C]PYRIDIN-4-AMINE

- EN300-364279

- O12026

- AKOS027420120

- 98858-10-7

- N-Methyl-1H-imidazo4,5-cpyridin-4-amine

-

- MDL: MFCD18808140

- インチ: InChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11)

- InChIKey: HYPBCFYXQPRGHA-UHFFFAOYSA-N

- ほほえんだ: CNC1=NC=CC2=C1N=CN2

計算された属性

- せいみつぶんしりょう: 148.074896272g/mol

- どういたいしつりょう: 148.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 53.6Ų

N-Methyl-1H-imidazo4,5-cpyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM256072-1g |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 95% | 1g |

$636 | 2021-08-04 | |

| Chemenu | CM256072-5g |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 95% | 5g |

$1403 | 2021-08-04 | |

| TRC | M599525-100mg |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 100mg |

$ 320.00 | 2022-06-02 | ||

| Enamine | EN300-364279-0.1g |

N-methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 95.0% | 0.1g |

$615.0 | 2025-03-18 | |

| Crysdot LLC | CD11000829-5g |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 97% | 5g |

$1409 | 2024-07-19 | |

| Chemenu | CM256072-1g |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 95% | 1g |

$636 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H34380-1g |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 98% | 1g |

¥10112.0 | 2023-09-07 | |

| TRC | M599525-50mg |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 50mg |

$ 210.00 | 2022-06-02 | ||

| Enamine | EN300-364279-10.0g |

N-methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 95.0% | 10.0g |

$3007.0 | 2025-03-18 | |

| Alichem | A029184026-5g |

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine |

98858-10-7 | 95% | 5g |

$1575.00 | 2023-08-31 |

N-Methyl-1H-imidazo4,5-cpyridin-4-amine 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

98858-10-7 (N-Methyl-1H-imidazo4,5-cpyridin-4-amine) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量